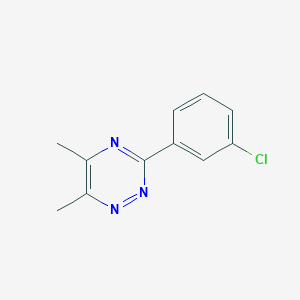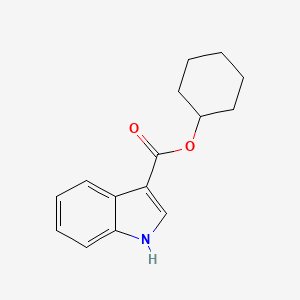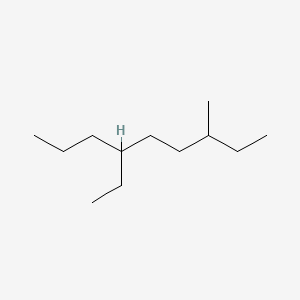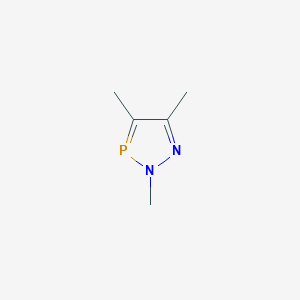
2,4,5-Trimethyl-2H-1,2,3-diazaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trimethyl-2H-1,2,3-diazaphosphole is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one phosphorus atom. The compound is known for its unique structural properties and reactivity, making it a subject of interest in various fields of chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cycloaddition reaction of nitrile oxides with alkenes, leading to the formation of the diazaphosphole ring . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) and may require specific temperatures and catalysts to achieve optimal yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. The use of continuous flow reactors and advanced catalytic systems could be explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethyl-2H-1,2,3-diazaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can lead to the formation of phosphines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted diazaphospholes. These products have diverse applications in organic synthesis and material science.
Scientific Research Applications
2,4,5-Trimethyl-2H-1,2,3-diazaphosphole has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its use in drug discovery and development.
Mechanism of Action
The mechanism of action of 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole involves its interaction with molecular targets through its phosphorus and nitrogen atoms. These interactions can lead to the formation of coordination complexes and the activation of specific pathways in chemical reactions. The compound’s reactivity is influenced by the electronic and steric properties of its substituents .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-2H-1,2,3-diazaphosphole
- 3,5-Diphenyl-2H-1,2,3-diazaphosphole
- 2,4,5-Trimethyl-2H-1,2,3-diazaphosphole
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its reactivity and stability. Compared to other diazaphospholes, it offers distinct advantages in terms of its ability to form stable coordination complexes and its versatility in various chemical reactions .
Properties
CAS No. |
62241-72-9 |
|---|---|
Molecular Formula |
C5H9N2P |
Molecular Weight |
128.11 g/mol |
IUPAC Name |
2,4,5-trimethyldiazaphosphole |
InChI |
InChI=1S/C5H9N2P/c1-4-5(2)8-7(3)6-4/h1-3H3 |
InChI Key |
RPHLZPXJZMBGEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(P=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


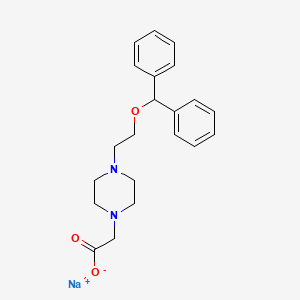
![Bicyclo[4.1.1]oct-3-ene](/img/structure/B14558050.png)
![2,4-Dichloro-3-methyl-6-{[1-(3-pentadecylphenoxy)butyl]amino}phenol](/img/structure/B14558058.png)
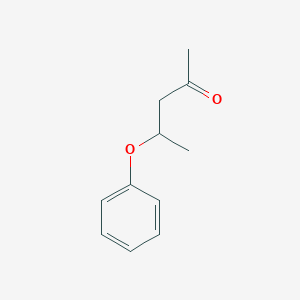
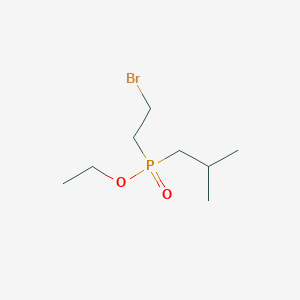
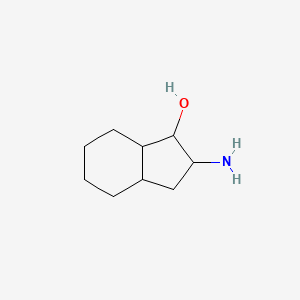
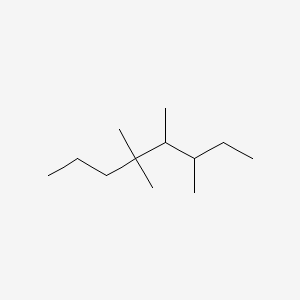
![2-[(4-Chlorophenyl)methyl]naphthalen-1-ol](/img/structure/B14558083.png)
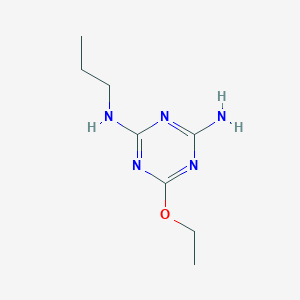
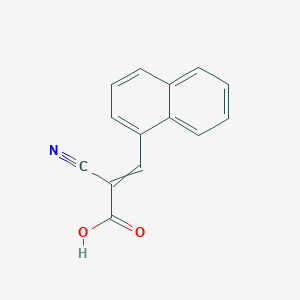
![2-(4-Bromophenyl)-2-[4-(2-methoxyethoxy)butyl]-1,3-dioxolane](/img/structure/B14558098.png)
